molecular formula C13H27N B15472252 N-Ethylundec-10-en-1-amine CAS No. 50279-02-2

N-Ethylundec-10-en-1-amine

Cat. No.: B15472252
CAS No.: 50279-02-2
M. Wt: 197.36 g/mol
InChI Key: AWRRRLFCDBDPKB-UHFFFAOYSA-N
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Description

N-Ethylundec-10-en-1-amine is a useful research compound. Its molecular formula is C13H27N and its molecular weight is 197.36 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethylundec-10-en-1-amine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The primary synthetic route involves reductive amination of undec-10-enal with ethylamine. Key parameters include solvent choice (e.g., methanol or THF), temperature (60–80°C), and reducing agents (e.g., NaBH3_3CN). Optimize reaction time using thin-layer chromatography (TLC) to monitor progress. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine from byproducts. Validate purity using 1^1H NMR (δ 1.2–1.4 ppm for ethyl group, δ 5.8 ppm for terminal alkene) and GC-MS (base peak at m/z 183) .

Optimization Parameter Effect on Yield
Solvent polarity (THF vs. methanol)Higher polarity increases amine solubility but may reduce reaction rate
Temperature (60°C vs. 80°C)Elevated temperatures accelerate kinetics but risk side reactions
Reducing agent (NaBH3_3CN vs. NaBH4_4)NaBH3_3CN offers better selectivity for secondary amines

Q. Which spectroscopic and chromatographic methods are recommended for characterizing N-Ethylundec-10-en-1-amine?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the ethyl group (δ 1.2–1.4 ppm), alkene protons (δ 5.1–5.8 ppm), and amine protons (broad signal at δ 1.5–2.5 ppm). DEPT-135 distinguishes CH2_2 and CH3_3 groups.
  • GC-MS : Monitor molecular ion peak (m/z 197) and fragmentation patterns (e.g., loss of ethyl group, m/z 169).
  • FT-IR : Confirm N-H stretch (3300–3500 cm1^{-1}) and C=C stretch (1640–1680 cm1^{-1}). Calibrate instruments using certified reference materials and include blank runs to detect contamination .

Q. What safety protocols should be followed when handling N-Ethylundec-10-en-1-amine in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Store the compound in a sealed, amber glass container under nitrogen to prevent oxidation.
  • Neutralize waste with 10% acetic acid before disposal. Document spill-response procedures, including absorbent materials (vermiculite) and ventilation protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point) of N-Ethylundec-10-en-1-amine across literature sources?

  • Methodological Answer :

  • Systematic Review : Compare data from peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (PubChem, Reaxys). Exclude non-validated sources (e.g., commercial vendor catalogs).
  • Experimental Validation : Re-measure properties using standardized methods:
  • logP : Shake-flask method with octanol/water partitioning.
  • Boiling Point : Use a calibrated micro-boiling point apparatus under reduced pressure.
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. Report confidence intervals (95%) to quantify uncertainty .

Q. What analytical challenges arise in detecting trace nitrosamine impurities in N-Ethylundec-10-en-1-amine, and how can methods be validated to meet regulatory standards?

  • Methodological Answer :

  • Sensitivity : Use LC-MS/MS with a limit of quantification (LOQ) ≤ 1 ppb. Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV).
  • Validation Criteria :
  • Linearity : R2^2 ≥ 0.995 over 1–100 ppb range.
  • Recovery : 90–110% for spiked samples.
  • Matrix Effects : Assess via post-column infusion.
  • Documentation : Include batch-specific chromatograms, calibration curves, and impurity profiles in supplementary materials. Reference EMA guidelines for nitrosamine analysis .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the stability and reactivity of N-Ethylundec-10-en-1-amine under varying pH and temperature conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate bond dissociation energies (BDEs) for the amine and alkene groups.
  • Molecular Dynamics : Simulate solvation in water/ethanol mixtures (GROMACS, CHARMM36 force field) to assess aggregation behavior.
  • Validation : Compare predicted pKa (via COSMO-RS) with experimental potentiometric titrations. Discrepancies > 0.5 units require re-evaluation of solvent models .

Q. What experimental strategies resolve contradictions in reported catalytic efficiency for N-Ethylundec-10-en-1-amine in asymmetric synthesis?

  • Methodological Answer :

  • Controlled Replication : Repeat cited procedures exactly, including catalyst loading (e.g., 5 mol% Rh(II)), solvent (toluene), and temperature (25°C).
  • Kinetic Analysis : Use in-situ IR to monitor reaction progress. Calculate turnover frequency (TOF) and compare with literature values.
  • Error Sources : Identify batch-to-batch variability in starting materials (e.g., undec-10-enal purity) via GC-FID. Publish negative results to clarify inconsistencies .

Q. Data Presentation Guidelines

  • Tables : Use APA format for statistical summaries (mean ± SD, n = 3).
  • Figures : Label axes with units and error bars (SEM). Avoid 3D graphs for 2D data.
  • Supplementary Materials : Deposit raw NMR/LC-MS files in public repositories (e.g., Zenodo) with DOI links .

Properties

CAS No.

50279-02-2

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-ethylundec-10-en-1-amine

InChI

InChI=1S/C13H27N/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3,14H,1,4-13H2,2H3

InChI Key

AWRRRLFCDBDPKB-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCCCCCC=C

Origin of Product

United States

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